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molecular formula C12H17NO B1289214 N-Benzyltetrahydro-2H-pyran-4-amine CAS No. 443344-23-8

N-Benzyltetrahydro-2H-pyran-4-amine

Cat. No. B1289214
M. Wt: 191.27 g/mol
InChI Key: NLTUORBOSAQIDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06969719B2

Procedure details

To a solution of 3-bromo-4-methoxytoluene (11 g, 54.7 mmol) in CH2Cl2 (100 ml) under N2, was added N-bromosuccinimide (10.7 g, 60.2 mmol) and AIBN (82 mg, 0.5 mmol). The resulting mixture was refluxed overnight then cooled in an ice-water bath. The solid that precipitated was removed by filtration. The filtrate was washed with water (×2), brine (×1), dried (Na2SO4), filtered and concentrated. After drying under vacuum, the product (16.4 g, 100%) was obtained as a white solid that was used without further purification. 1H NMR (300 MHz, CDCl3) δ 7.58 (1H, d, J=2.1 Hz), 7.29 (1H, dd, J=8.1, 2.1 Hz), 6.84 (1H, d, J=8.1 Hz), 4.43 (2H, s), 3.88 (3H, s). Reaction of 3-chloro-4-methoxytoluene, N-bromosuccinimide and AIBN by essentially the same procedure described for preparation 8 gave the product. 1H NMR (300 MHz, CDCl3) δ 7.42 (1H, d, J=2.4 Hz), 7.26 (1H, dd, J=8.4, 2.4 Hz), 6.84 (1H, d, J=8.4 Hz), 4.44 (2H, s), 3.91 (2H, s). A mixture of 2,3-dihydrobenzofuran-5-carboxaldehyde (5.0 g, 33.8 mmol) and sulfuryl chloride (40 ml) was stirred at room temperature for 5 h. Excess sulfuryl chloride was removed and residue was partitioned between ethyl acetate (200 ml) and water (200 ml). The organic layer was washed with water, dried (Na2SO4), filtered and concentrated. The residue was subjected to column chromatography to give the product (3.5 g, 57%). 1H NMR (300 MHz, CDCl3) δ 9.80 (1H, s), 7.69 (1H, s), 7.65 (1H, s), 4.81 (2H, m), 3.37 (2H, m). The product of Step 1 (3.5 g, 19.3 mmol) was dissolved in THF (50 ml) and sodium borohydride (1.5 g, 40 mmol) was added. The reaction mixture was refluxed for one hour. Ethyl acetate (100 ml) was added and organic layer was washed with water (3×100 ml), dried (Na2SO4), and filtered. After evaporation of solvent, the residual product (2.9 g, 83%) was used in the next step without further purification. 1H NMR (300 MHz, CDCl3) δ 7.13 (1H, s), 7.11 (1H, s), 4.69 (2H, m), 4.58 (2H, s), 3.30 (2H, m). Step 3 The product of Step 2 (2.9 g, 16 mmol) was dissolved in CH2Cl2 (50 ml) and thionyl chloride (2 ml) was added. The reaction mixture was stirred at room temperature for one hour. Saturated NaHCO3 solution (50 ml) was added and the whole was extracted with CH2Cl2. The organic layer was dried (Na2SO4), filtered and concentrated. Subjection of the residue to column chromatography (hexane) gave the product (2.4 g, 74%). 1H NMR (300 MHz, CDCl3) δ 7.16 (1H, s), 7.13 (1H, s), 4.70 (2H, m), 4.51 (2H, s), 3.30 (2H, m). Step 1 To a stirred suspension of 2,3-dihydrobenzo[b]furan-5-carboxylic acid (3.0 g, 18 mmol) in ACOH (40 ml) was added Br2 (5 g, 31 mmol). After 16 h, the whole was evaporated to dryness and the residue was triturated with ether. The solid was collected and dried to afford the product (3.7 g, 84%). 1H NMR (300 MHz, CDCl3) δ 7.94 (1H, s), 7.72 (1H, s), 4.66 (2H, m), 3.27 (2H, m). Step 2 To a suspension of the product of step 1 (3.7 g, 15 mmol) in THF (100 ml) was added lithium aluminum hydride (0.56 g, 15 mmol), and the mixture was refluxed for 3 h. The reaction mixture was allowed to cool, then water was added. The whole was extracted with EtOAc and the organic layer was dried (Na2SO4), filtered and evaporated. The residue (2.7 g) was dissolved in CH2Cl2 (25 ml), and SOCl2 (2.4 g, 20 mmol) was added. The reaction mixture was stirred for 2 h, then diluted with CH2Cl2 (25 ml), and the whole was washed with water (3×50 ml). The organic layer was dried (Na2SO4), filtered and concentrated. The residue was subjected to flash chromatography (5:95 EtOAc/hexanes), followed by vacuum distillation (150° C., 0.5 mmHg) to give the product (1.6 g, 43%). 1H NMR (300 MHz, CDCl3) δ 7.30 (1H, s), 7.16 (1H, s), 4.68 (2H, m), 4.50 (2H, s), 3.31 (2H, m). Preparation 10 (1.2 g, 5.9 mmol) was dissolved in toluene (50 ml) and DDQ (3 g) was added. The reaction mixture was stirred at RT overnight. Additional DDQ (3 g) was added and the reaction mixture was refluxed for five hours. The solvent was removed and to the residue was added ether (100 ml). The precipitate was filtered, the filtrate was concentrated, and the residue was subjected to column chromatography (hexane) to give the product. 1H NMR (300 MHz, CDCl3) δ 7.71 (1H, m), 7.53 (1H, s), 7.37 (1H, s), 7.81 (1H, m), 4.67 (2H, s). Reaction of preparation 11 with DDQ by essentially the procedure described for preparation 12 afforded the product. 1H NMR (300 MHz, CDCl3) δ 7.72 (1H, m), 7.58 (1H, s), 7.53 (1H, s), 6.84 (1H, m), 4.67 (2H, s). To a stirred mixture of tetrahydro-4H-pyran-4-one (22.5 g, 225 mmol) and benzylamine (32.7 ml, 300 mmol) in 1,2-dichloroethane (400 ml), was added Na(Oac)3BH (107 g, 500 mmol). The reaction mixture was stirred for 2 days, diluted with CH2Cl2 and washed with 1 N NaOH. The organic layer was dried (NaHCO3), filtered and evaporated. Chromatography of the residue over silica (gradient 1:99 MeOH/CH2Cl2, then 2:98 MeOH/CH2Cl2, then 5:95 MeOH/CH2Cl2) gave 4-benzylaminotetrahydro-2H-pyran. This product was dissolved in MeOH (350 ml), and to the solution was added ammonium formate (46 g, 730 mmol) and 10% Pd(OH)2-on-carbon (23 g). The reaction mixture was refluxed for 3 hours, then filtered and concentrated to give the product (19 g) that was used without further purification. 1H NMR (300 MHz, CDCl3) δ 3.96 (2H, m), 3.38 (2H, m), 2.88 (1H, m), 2.00 (2H, b), 1.78 (2H, m), 1.44 (2H, m).
[Compound]
Name
10
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
3 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
22.5 g
Type
reactant
Reaction Step Six
Quantity
32.7 mL
Type
reactant
Reaction Step Six
Quantity
400 mL
Type
solvent
Reaction Step Six
[Compound]
Name
Na(Oac)3BH
Quantity
107 g
Type
reactant
Reaction Step Seven
Quantity
50 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C([C:3]1[C:9](=O)[C:8](Cl)=[C:7](Cl)[C:5](=O)[C:4]=1[C:13]#[N:14])#N.[O:15]1[CH2:20][CH2:19][C:18](=O)[CH2:17][CH2:16]1.C(N)C1C=CC=CC=1>C1(C)C=CC=CC=1.ClCCCl.C(Cl)Cl>[CH2:13]([NH:14][CH:18]1[CH2:19][CH2:20][O:15][CH2:16][CH2:17]1)[C:4]1[CH:3]=[CH:9][CH:8]=[CH:7][CH:5]=1

Inputs

Step One
Name
10
Quantity
1.2 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
Step Four
Name
Quantity
3 g
Type
reactant
Smiles
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
Step Six
Name
Quantity
22.5 g
Type
reactant
Smiles
O1CCC(CC1)=O
Name
Quantity
32.7 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCCl
Step Seven
Name
Na(Oac)3BH
Quantity
107 g
Type
reactant
Smiles
Step Eight
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for five hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed and to the residue
ADDITION
Type
ADDITION
Details
was added ether (100 ml)
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give the product
CUSTOM
Type
CUSTOM
Details
described for preparation 12
CUSTOM
Type
CUSTOM
Details
afforded the product
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 2 days
Duration
2 d
WASH
Type
WASH
Details
washed with 1 N NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (NaHCO3)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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